(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine
Description
(5-(Trifluoromethyl)-2-methoxypyridin-3-yl)methanamine is a pyridine-derived amine featuring a trifluoromethyl group at the 5-position, a methoxy group at the 2-position, and a primary amine (-CH2NH2) at the 3-position of the pyridine ring. The primary amine group further enhances its utility as a building block for synthesizing pharmacologically active molecules, such as kinase inhibitors or CNS-targeting agents .
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-5(3-12)2-6(4-13-7)8(9,10)11/h2,4H,3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTMPNHSNKXGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732750 | |
| Record name | 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-64-7 | |
| Record name | 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine . One common synthetic route is the Sandmeyer reaction , where an aniline derivative is diazotized and then reacted with a copper(I) trifluoromethyl complex to introduce the trifluoromethyl group. The methoxy group can be introduced through nucleophilic substitution reactions using methanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow photochemistry and microreactor technology can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine: can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a nitro compound or an amide.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium cyanide (NaCN) and strong bases like sodium hydride (NaH) are used.
Major Products Formed
Oxidation: : Nitro compounds, amides, and other oxidized derivatives.
Reduction: : Amines and related reduced derivatives.
Substitution: : Cyanides, halides, and other substituted products.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Antimycobacterial Activity
Recent studies have identified compounds similar to (5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine as potential inhibitors of Mycobacterium tuberculosis (M.tb). These compounds are designed to target mycobacterial ATP synthase, which is crucial for the bacterium's energy production. Structure–activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance potency against M.tb, offering a pathway for new tuberculosis treatments .
Anticancer Properties
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. For instance, derivatives of similar structures have shown significant inhibition of Ewing's sarcoma family tumors (ESFT), with some exhibiting GI50 values in the low micromolar range. The presence of specific substituents on the aromatic rings has been linked to enhanced activity, suggesting that this compound could be a lead compound for developing anticancer agents .
Structure–Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is critical for optimizing drug design. The following table summarizes key findings from SAR studies related to compounds similar to this compound:
| Compound Structure | Biological Activity | GI50 (μM) | Notes |
|---|---|---|---|
| 4,7-Dichloro Indoline Derivative | Antiproliferative | 0.9 | Enhanced activity with methoxy substitution |
| 2-Methoxy Substituted Pyridine | Antimycobacterial | 0.5 | Effective against M.tb |
| 4-Fluoro Derivative | Anticancer | 0.28 | Significant growth inhibition in ESFT |
These findings indicate that specific substitutions can dramatically affect the efficacy of these compounds, guiding future research directions.
Case Studies and Experimental Findings
Case Study 1: Antimycobacterial Inhibition
In a study evaluating various pyridine derivatives, it was found that compounds with trifluoromethyl groups exhibited enhanced lipophilicity and improved penetration into bacterial membranes, leading to increased antibacterial activity against M.tb. The most effective compounds showed MIC values as low as 0.2 µg/mL, demonstrating their potential as new therapeutic agents for tuberculosis .
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the antiproliferative effects of methoxy-substituted pyridine derivatives on Ewing's sarcoma cell lines. The results showed that certain derivatives not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, indicating their potential as effective cancer treatments .
Conclusion and Future Directions
The compound this compound shows promise in various scientific applications, particularly in the fields of antimycobacterial and anticancer research. Continued exploration of its structure–activity relationships will be essential for developing more potent and selective therapeutic agents.
Future research should focus on:
- Further optimization of chemical structures to enhance bioactivity.
- Comprehensive in vivo studies to assess efficacy and safety profiles.
- Exploration of additional therapeutic areas where these compounds may have beneficial effects.
Mechanism of Action
The mechanism by which (5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The amine group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The target compound’s 2-methoxy group distinguishes it from analogs with halogens (e.g., 2-Cl in CAS 72587-18-9) or amino groups (e.g., 3-NH2 in CAS 175204-80-5). Methoxy enhances solubility compared to halogens but may reduce metabolic stability .
- Trifluoromethyl Placement : The 5-CF3 group is conserved in many analogs, but its interaction with adjacent substituents (e.g., 2-OCH3 vs. 3-NH2) alters electronic effects on the pyridine ring .
Physicochemical Properties
- Molecular Weight: The target compound (~222 g/mol) is heavier than simpler analogs like 3-Amino-4-(trifluoromethyl)pyridine (162 g/mol) due to the methoxy and methylamine groups .
- Solubility : The 2-methoxy group likely increases water solubility compared to halogenated derivatives (e.g., 2-Cl in CAS 72587-18-9). However, hydrochloride salts (e.g., CAS 1257535-29-7) exhibit higher solubility in polar solvents .
- Lipophilicity : The trifluoromethyl group enhances lipophilicity (logP ~1.5–2.0), but the methoxy group counterbalances this effect compared to fully halogenated analogs (logP ~2.5) .
Biological Activity
(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. The following sections will detail the biological activity, mechanisms of action, and relevant case studies associated with this compound.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its affinity for certain receptors and enzymes.
- Inhibition of Enzymatic Activity :
- Receptor Binding :
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
- Cytotoxicity Assessment :
- Antimicrobial Testing :
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 1.29 | |
| Anticancer | PC-3 (prostate cancer) | 1.26 | |
| Antibacterial | E. coli | 40 | |
| Antibacterial | S. aureus | 50 |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits phosphodiesterases and kinases |
| Receptor Interaction | Binds to neurotransmitter receptors |
| Oxidative Stress Defense | Protects neuronal cells from oxidative damage |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
